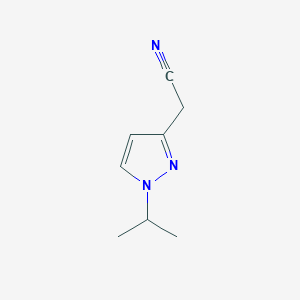
Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate
Descripción general
Descripción
Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate is a chemical compound with the molecular formula C13H18ClNO3 . It is a derivative of 6-methoxy-1,2,3,4-tetrahydro-isoquinoline, which is a large group of natural products . This compound is used in the synthesis of novel spirobicyclic Artemisinin analogues for anti-tumor activity .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1ccc2CNCCc2c1 . This indicates that the compound contains a methoxy group (OCH3) and an ethyl group (C2H5) attached to a tetrahydroisoquinoline core. Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 271.74 . The compound is stored in a refrigerator and is shipped at room temperature .Aplicaciones Científicas De Investigación
Antioxidant Applications
Research has highlighted the antioxidant properties of ethoxyquin and its analogs, including methoxyquin derivatives, in preserving polyunsaturated fatty acids, indicating the potential use of similar structures in protecting valuable nutrients and preventing spontaneous combustion in fish meals due to unsaturation. The study by de Koning (2002) provides an in-depth review of the antioxidant efficacy of these compounds in comparison to ethoxyquin, suggesting potential applications in food preservation and stability (de Koning, 2002).
Medicinal Chemistry and Therapeutic Potential
Isoquinoline alkaloids and derivatives have been extensively studied for their pharmacological importance. Dembitsky et al. (2015) reviewed the natural isoquinoline N-oxide alkaloids isolated from plants, demonstrating a wide range of biological activities, including antimicrobial and antitumor effects. This review also predicted new potential applications through structure-activity relationship (SAR) analysis, underscoring the role of isoquinoline derivatives as a significant source for drug discovery (Dembitsky et al., 2015).
Singh and Shah (2017) highlighted the therapeutic activities of tetrahydroisoquinoline (THIQ) derivatives, including anticancer and central nervous system (CNS) effects, among others. This patent review from 2010 to 2015 illustrates the broad spectrum of applications in drug discovery, showcasing the versatility of THIQ scaffolds in developing novel therapeutic agents (Singh & Shah, 2017).
Analytical and Bioorganic Applications
Gupta et al. (2021) discussed the significance of 8-hydroxyquinoline (8-HQ), a structural relative, in medicinal chemistry. Over the past two decades, 8-HQ has gained attention for its broad biological activities and metal chelation properties, making it a promising candidate for treating various diseases, including cancer, HIV, and neurodegenerative disorders. This review focuses on the developments between 2016 and 2020, underscoring the potential of 8-HQ derivatives in therapeutic applications (Gupta et al., 2021).
Propiedades
IUPAC Name |
ethyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(15)12-11-5-4-10(16-2)8-9(11)6-7-14-12/h4-5,8,12,14H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKCIAQBKIVOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




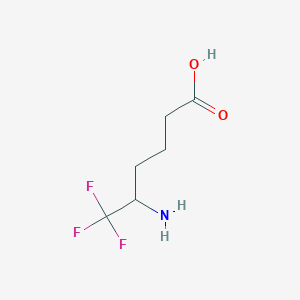
![1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B3365725.png)

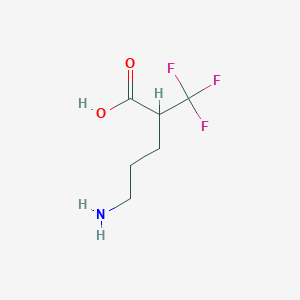


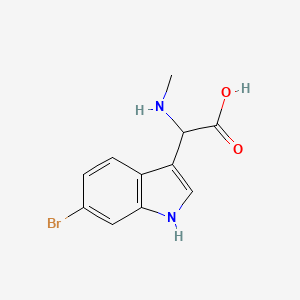
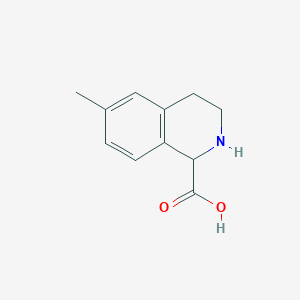
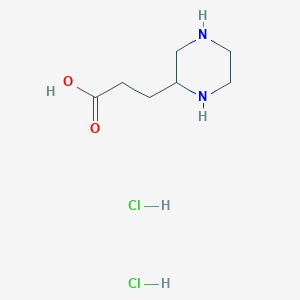
![3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid](/img/structure/B3365786.png)
